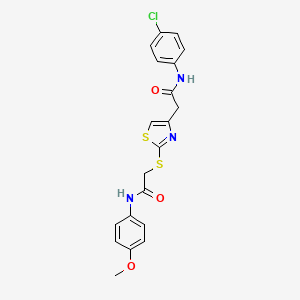
N-(4-chlorophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O3S2 and its molecular weight is 447.95. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-chlorophenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide, a compound with significant structural complexity, has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by various studies and data.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C15H15ClN2O2S
- Molecular Weight : 320.81 g/mol
- CAS Number : 1110943-91-3
The structural components include a thiazole ring, a chlorophenyl group, and a methoxyphenyl moiety, contributing to its diverse biological interactions.
Antibacterial Activity
Several studies have reported the antibacterial efficacy of similar thiazole derivatives. For instance, compounds featuring thiazole rings have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| N-(4-chlorophenyl)-2-(thiazole derivative) | Salmonella typhi | Moderate |
| N-(4-chlorophenyl)-2-(thiazole derivative) | Bacillus subtilis | Strong |
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines such as HEPG2 (liver cancer) and PC12 (pheochromocytoma) cells. The anticancer activity is often attributed to the ability of these compounds to inhibit key enzymatic pathways involved in cell proliferation .
Anti-inflammatory Activity
This compound has shown potential as an anti-inflammatory agent. Inflammation models demonstrated that similar compounds could reduce pro-inflammatory cytokine levels and inhibit cyclooxygenase (COX) activity, which is crucial in the inflammatory response .
Case Studies and Research Findings
-
Synthesis and Evaluation of Thiazole Derivatives :
A study synthesized various thiazole derivatives and evaluated their biological activities. The results indicated that modifications on the thiazole ring significantly influenced antibacterial and anticancer activities, suggesting a structure-activity relationship (SAR) . -
Docking Studies :
Molecular docking studies have been employed to predict the interaction of these compounds with target proteins involved in cancer progression and bacterial resistance mechanisms. These studies provide insights into how structural modifications can enhance binding affinity and biological efficacy . -
Toxicity Assessments :
Toxicological evaluations are essential for determining the safety profile of new compounds. Preliminary studies indicated that certain derivatives exhibited low toxicity in mammalian cell lines, supporting their potential therapeutic use .
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S2/c1-27-17-8-6-15(7-9-17)23-19(26)12-29-20-24-16(11-28-20)10-18(25)22-14-4-2-13(21)3-5-14/h2-9,11H,10,12H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGIXOGMDDZCTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














